1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene

Description

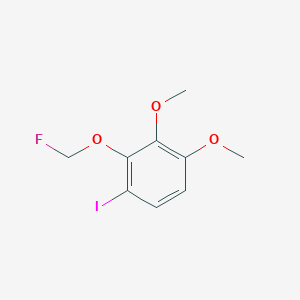

1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with methoxy groups at positions 1 and 2, an iodine atom at position 4, and a fluoromethoxy group (-OCH₂F) at position 3. Its molecular formula is C₉H₁₀FIO₃, with a molecular weight of 312.08 g/mol (inferred from structural analogs in ).

Properties

Molecular Formula |

C9H10FIO3 |

|---|---|

Molecular Weight |

312.08 g/mol |

IUPAC Name |

2-(fluoromethoxy)-1-iodo-3,4-dimethoxybenzene |

InChI |

InChI=1S/C9H10FIO3/c1-12-7-4-3-6(11)8(14-5-10)9(7)13-2/h3-4H,5H2,1-2H3 |

InChI Key |

CTRAORURFHQWSI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)OCF)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene typically involves the iodination and fluoromethoxylation of a dimethoxybenzene precursor. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microreactor systems, which provide high mass and heat transfer rates, can be employed to carry out the reactions at controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the iodine atom or to convert the methoxy groups to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, dimethyl sulfoxide).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Aldehydes, carboxylic acids.

Reduction: Hydroxylated benzene derivatives, deiodinated products.

Scientific Research Applications

1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene depends on its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the presence of the fluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene (CAS: 1803857-97-7)

- Structure : Differs in the position of the fluorine-containing group: fluoromethyl (-CH₂F) at position 5 vs. fluoromethoxy (-OCH₂F) at position 3 in the target compound.

- Molecular Formula : C₉H₁₀FIO₂ (vs. C₉H₁₀FIO₃ for the target).

- Key Differences: Polarity: The fluoromethoxy group in the target compound is more polar due to the oxygen atom, enhancing solubility in polar solvents. Applications: Fluoromethyl groups are common in agrochemicals, while fluoromethoxy groups are explored in bioactive molecules for improved pharmacokinetics.

1,2-Dimethoxy-4-(trifluoromethyl)benzene (Compound 2h)

- Structure : Trifluoromethyl (-CF₃) at position 4 replaces iodine.

- Molecular Weight : 238 g/mol (vs. 312.08 g/mol for the target).

- Key Differences :

- Electronic Effects : -CF₃ is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to iodine’s moderate electron-withdrawing effect.

- Synthetic Utility : -CF₃ is stable under harsh conditions, while iodine serves as a superior leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : -CF₃ is prevalent in materials science for hydrophobic coatings, whereas iodinated aromatics are intermediates in radiopharmaceuticals.

1-Iodo-4-methoxy-2,3-dimethylbenzene (CAS: 17938-70-4)

- Structure : Methyl groups at positions 2 and 3, methoxy at 4, and iodine at 1.

- Molecular Formula : C₉H₁₁IO (vs. C₉H₁₀FIO₃ for the target).

- Key Differences :

- Substituent Effects : Methyl groups are electron-donating, increasing ring electron density, whereas methoxy/fluoromethoxy groups have mixed electronic effects (resonance donation vs. inductive withdrawal).

- Steric Hindrance : Dimethyl substitution creates steric bulk, reducing reactivity at adjacent positions compared to the target compound’s methoxy/fluoromethoxy arrangement.

Data Table: Comparative Analysis

Notes on Stability and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.